molecular formula C10H9BrF2N2O2 B1411548 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene CAS No. 1644453-92-8

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Número de catálogo: B1411548
Número CAS: 1644453-92-8
Peso molecular: 307.09 g/mol
Clave InChI: RORPZWVEWUAWDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a nitrobenzene derivative featuring a bromine atom at the 5-position, a nitro group at the 1-position, and a 3,3-difluoropyrrolidin-1-yl substituent at the 2-position of the benzene ring (inferred from IUPAC nomenclature). This compound combines electron-withdrawing groups (bromine, nitro) with a fluorinated pyrrolidine moiety, which may enhance metabolic stability and influence physicochemical properties.

Propiedades

IUPAC Name

1-(4-bromo-2-nitrophenyl)-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2N2O2/c11-7-1-2-8(9(5-7)15(16)17)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORPZWVEWUAWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The following table compares 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene with structurally related nitrobenzene derivatives:

Compound Name Molecular Formula Substituents (Positions) Key Features
Target Compound C₁₀H₈BrF₂N₃O₂* 1-NO₂, 2-(3,3-F₂-pyrrolidine), 5-Br Fluorinated pyrrolidine enhances lipophilicity; bromine and nitro stabilize aromatic ring.
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 1-Cl, 2-F, 3-NO₂, 5-Br Trihalogenated nitrobenzene; high electronegativity may increase reactivity.
4-Bromo-2-(bromomethyl)-1-nitrobenzene C₇H₅Br₂NO₂ 1-NO₂, 2-(BrCH₂), 4-Br Bromomethyl group introduces potential alkylation reactivity.
5-Bromo-2-methyl-3-nitroaniline C₇H₇BrN₂O₂ 2-CH₃, 3-NO₂, 5-Br, 1-NH₂ Amino group increases solubility; methyl group may reduce metabolic oxidation.

*Inferred molecular formula based on structural analogs .

Key Observations:

Electron-Withdrawing Effects: The bromine and nitro groups in the target compound stabilize the aromatic ring, similar to halogenated analogs like 5-bromo-1-chloro-2-fluoro-3-nitrobenzene. This stabilization may reduce electrophilic substitution reactivity compared to non-halogenated nitrobenzenes .

Fluorinated Pyrrolidine : Unlike methyl or halogen substituents in other analogs, the 3,3-difluoropyrrolidine group introduces conformational rigidity and fluorination, which can improve metabolic stability by resisting oxidative degradation (a common pathway for pyrrolidine rings) .

Solubility and Lipophilicity: The target compound’s fluorinated pyrrolidine likely increases lipophilicity (logP ~2.5–3.5, estimated), whereas analogs with polar groups (e.g., 5-bromo-2-methyl-3-nitroaniline) exhibit higher aqueous solubility due to the amino group .

Metabolic Stability and Pathways

  • CP-93,393 (): A pyrimidine-containing drug candidate undergoes aromatic hydroxylation, glucuronidation, and pyrimidine ring cleavage.
  • Nitrobenzene Derivatives : Nitro groups are typically reduced to amines in vivo, but bromine substitution at the 5-position may sterically hinder this reduction, as seen in halogenated nitrobenzenes .

Toxicity Considerations

Nitrobenzene derivatives are associated with methemoglobinemia and hepatotoxicity . However:

  • Fluorinated pyrrolidines are generally less toxic than non-fluorinated amines due to reduced metabolic activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.